7-Bromo-2-methylquinazoline-4-carboxylic acid
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Overview
Description
7-Bromo-2-methylquinazoline-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinazoline-4-carboxylic acid typically involves the bromination of 2-methylquinazoline-4-carboxylic acid. One common method includes the use of bromine in acetic acid as the brominating agent under reflux conditions . The reaction proceeds with the substitution of a hydrogen atom by a bromine atom at the 7th position of the quinazoline ring.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis on a larger scale would likely involve similar bromination reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-methylquinazoline-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium.
Oxidation and Reduction Reactions: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-2-methylquinazoline-4-carboxylic acid.
Scientific Research Applications
7-Bromo-2-methylquinazoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of new materials with specific properties, although detailed industrial applications are less documented.
Mechanism of Action
The exact mechanism of action of 7-Bromo-2-methylquinazoline-4-carboxylic acid is not well-defined. like other quinazoline derivatives, it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
2-Methylquinazoline-4-carboxylic acid: Lacks the bromine atom, which may affect its biological activity and reactivity.
7-Chloro-2-methylquinazoline-4-carboxylic acid: Similar structure with a chlorine atom instead of bromine, potentially leading to different reactivity and biological properties.
7-Fluoro-2-methylquinazoline-4-carboxylic acid: Contains a fluorine atom, which can significantly alter its chemical and biological behavior.
Uniqueness: The presence of the bromine atom in 7-Bromo-2-methylquinazoline-4-carboxylic acid can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets compared to its non-brominated counterparts .
Properties
Molecular Formula |
C10H7BrN2O2 |
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Molecular Weight |
267.08 g/mol |
IUPAC Name |
7-bromo-2-methylquinazoline-4-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O2/c1-5-12-8-4-6(11)2-3-7(8)9(13-5)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key |
OWFZPINVCOSCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Br)C(=N1)C(=O)O |
Origin of Product |
United States |
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